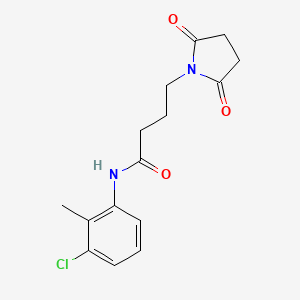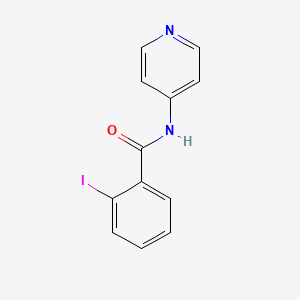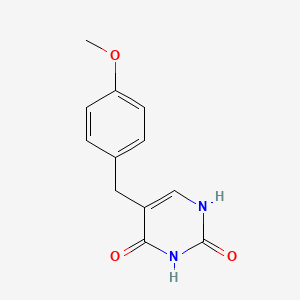![molecular formula C19H18ClN3O2S B5715456 ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715456.png)
ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of triazole derivatives, which have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been investigated for its potential applications in various fields of medicinal chemistry. One of the most promising applications is as an antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against a wide range of fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
In addition to its antifungal activity, this compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest.
Mecanismo De Acción
The mechanism of action of Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting the activity of enzymes involved in key metabolic pathways in fungi and cancer cells. Specifically, this compound has been shown to inhibit the activity of lanosterol 14α-demethylase, a key enzyme involved in the biosynthesis of ergosterol in fungi. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent biochemical and physiological effects. In fungi, this compound has been shown to disrupt the biosynthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased permeability of the cell membrane, which ultimately results in cell death. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, leading to decreased cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is its broad-spectrum antifungal activity. This compound has been shown to be effective against a wide range of fungal strains, including those that are resistant to other antifungal agents. Additionally, this compound exhibits potent anticancer activity, making it a promising candidate for the development of novel anticancer agents.
However, there are also limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound exhibits cytotoxic effects against normal human cells, indicating that it may have adverse effects on healthy tissues. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Direcciones Futuras
Despite the limitations associated with Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate, there are several future directions that can be explored to further understand its potential applications. One area of research is the development of more potent analogs of this compound that exhibit increased selectivity and decreased toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, the potential applications of this compound in other fields, such as agriculture and veterinary medicine, should be explored.
Métodos De Síntesis
The synthesis of Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzylamine to produce 4-(4-methylphenyl)-1-(4-chlorophenyl)butan-1-one. This intermediate is then subjected to a condensation reaction with thiosemicarbazide in the presence of acetic acid to yield 4-(4-methylphenyl)-3-thiosemicarbazone-1-(4-chlorophenyl)butan-1-one. Finally, the target compound is obtained by reacting the intermediate with ethyl chloroacetate in the presence of potassium carbonate.
Propiedades
IUPAC Name |
ethyl 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-3-25-17(24)12-26-19-22-21-18(14-6-8-15(20)9-7-14)23(19)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCSSGURSGNAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)

![N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5715422.png)

![N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5715447.png)
![1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5715452.png)
![4-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5715468.png)



![N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5715479.png)
